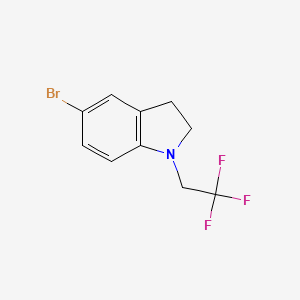
5-Bromo-1-(2,2,2-trifluoro-ethyl)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(2,2,2-trifluoro-ethyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom and a trifluoroethyl group attached to the indole core, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2,2-trifluoro-ethyl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach is to start with the bromination of an indole precursor, followed by the introduction of the trifluoroethyl group through nucleophilic substitution or other suitable reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods might also include continuous flow reactors and automated systems to handle the reactions and purifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(2,2,2-trifluoro-ethyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indoles.
Applications De Recherche Scientifique
5-Bromo-1-(2,2,2-trifluoro-ethyl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which 5-Bromo-1-(2,2,2-trifluoro-ethyl)-2,3-dihydro-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyridin-2-one: Another compound with a similar trifluoroethyl group but a different core structure.
5-Bromo-1-(2,2,2-trifluoroethyl)pyrazin-2-one: Similar in structure but with a pyrazine ring instead of an indole.
Uniqueness
5-Bromo-1-(2,2,2-trifluoro-ethyl)-2,3-dihydro-1H-indole is unique due to its specific combination of a bromine atom and a trifluoroethyl group attached to the indole core. This combination can impart distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9BrF3N |
|---|---|
Poids moléculaire |
280.08 g/mol |
Nom IUPAC |
5-bromo-1-(2,2,2-trifluoroethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C10H9BrF3N/c11-8-1-2-9-7(5-8)3-4-15(9)6-10(12,13)14/h1-2,5H,3-4,6H2 |
Clé InChI |
JTNKJTYOUYITQH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=C(C=C2)Br)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















